ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15721338
Molecular Formula: C23H18ClN3O5S
Molecular Weight: 483.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18ClN3O5S |
|---|---|
| Molecular Weight | 483.9 g/mol |
| IUPAC Name | ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C23H18ClN3O5S/c1-3-32-22(29)19-13(2)25-23-26(20(19)16-6-4-5-7-17(16)24)21(28)18(33-23)12-14-8-10-15(11-9-14)27(30)31/h4-12,20H,3H2,1-2H3/b18-12+ |
| Standard InChI Key | QJYVCACTPRKAJX-LDADJPATSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C |
Introduction
Ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, particularly in medicinal chemistry. The specific structure of this compound suggests potential applications in pharmaceuticals, especially as antitumor agents.
Synthesis
The synthesis of ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. While specific details for this compound are not readily available, similar thiazolopyrimidine derivatives often require careful control of reaction conditions such as temperature and solvent choice to optimize yields.
Biological Activities
Thiazolopyrimidine derivatives are recognized for their diverse biological activities, including antitumor and anticonvulsant properties. These activities are attributed to interactions with molecular targets such as enzymes and receptors that modulate biological pathways.
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Potential applications in cancer treatment due to interactions with cellular targets. |
| Anticonvulsant Activity | May be effective in neurological disorders by modulating neural pathways. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume